![molecular formula C19H15FN4OS B2909893 6-((2-Fluorobenzyl)thio)-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 852376-81-9](/img/structure/B2909893.png)
6-((2-Fluorobenzyl)thio)-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine
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Overview
Description
6-((2-Fluorobenzyl)thio)-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine is a chemical compound that has gained significant interest in the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 6-((2-Fluorobenzyl)thio)-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine is not fully understood. However, it has been proposed that this compound exerts its anti-inflammatory and anti-cancer effects by inhibiting the activity of certain enzymes and proteins involved in these processes.
Biochemical and Physiological Effects:
6-((2-Fluorobenzyl)thio)-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine has been shown to exhibit potent anti-inflammatory and anti-cancer activities in vitro and in vivo. Additionally, it has been studied for its potential use in the treatment of various neurological disorders such as Alzheimer's disease and Parkinson's disease. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
The advantages of using 6-((2-Fluorobenzyl)thio)-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine in lab experiments include its potent anti-inflammatory and anti-cancer activities, as well as its potential use in the treatment of various neurological disorders. However, the limitations of using this compound include the lack of understanding of its mechanism of action and the need for further research to fully understand its biochemical and physiological effects.
Future Directions
There are several future directions for the study of 6-((2-Fluorobenzyl)thio)-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine. These include:
1. Further research into the mechanism of action of this compound to fully understand its anti-inflammatory and anti-cancer activities.
2. The development of new derivatives of this compound with improved potency and selectivity.
3. The study of this compound in combination with other therapeutic agents to enhance its efficacy.
4. The investigation of this compound's potential use in the treatment of other diseases beyond inflammation, cancer, and neurological disorders.
5. The development of new methods for synthesizing this compound that are more efficient and cost-effective.
6. The study of the pharmacokinetics and pharmacodynamics of this compound in vivo to better understand its potential as a therapeutic agent.
Synthesis Methods
The synthesis of 6-((2-Fluorobenzyl)thio)-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine involves the reaction of 2-fluorobenzyl chloride with 4-methoxyphenylhydrazine to form the intermediate product. This intermediate is then reacted with 2-aminothiophenol in the presence of a base to yield the final product.
Scientific Research Applications
The scientific research application of 6-((2-Fluorobenzyl)thio)-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine is primarily focused on its potential as a therapeutic agent. This compound has been shown to exhibit potent anti-inflammatory and anti-cancer activities in vitro and in vivo. Additionally, it has been studied for its potential use in the treatment of various neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
6-[(2-fluorophenyl)methylsulfanyl]-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN4OS/c1-25-15-8-6-13(7-9-15)19-22-21-17-10-11-18(23-24(17)19)26-12-14-4-2-3-5-16(14)20/h2-11H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKFZXFYRYZSIHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-((2-Fluorobenzyl)thio)-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine |
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